![molecular formula C13H18N4O3S B12235960 4-({Imidazo[1,2-b]pyridazin-6-yloxy}methyl)-1-methanesulfonylpiperidine](/img/structure/B12235960.png)
4-({Imidazo[1,2-b]pyridazin-6-yloxy}methyl)-1-methanesulfonylpiperidine
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Overview
Description
4-({Imidazo[1,2-b]pyridazin-6-yloxy}methyl)-1-methanesulfonylpiperidine is a complex organic compound that has garnered significant interest in the field of medicinal chemistry. This compound is characterized by its unique structure, which includes an imidazo[1,2-b]pyridazine moiety, a piperidine ring, and a methanesulfonyl group. The imidazo[1,2-b]pyridazine core is known for its biological activity and is found in various pharmacologically active compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-({Imidazo[1,2-b]pyridazin-6-yloxy}methyl)-1-methanesulfonylpiperidine typically involves a multi-step process. One common method includes the reaction of heterocyclic amines with N,N-dimethylformamide dimethyl acetate (DMF-DMA) and active electrophiles such as bromoacetophenone . This reaction is carried out under mild conditions and provides moderate to high yields of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for maximizing yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-({Imidazo[1,2-b]pyridazin-6-yloxy}methyl)-1-methanesulfonylpiperidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the piperidine ring or the imidazo[1,2-b]pyridazine core.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Alkyl halides or aryl halides in the presence of a base like sodium hydride or potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.
Scientific Research Applications
4-({Imidazo[1,2-b]pyridazin-6-yloxy}methyl)-1-methanesulfonylpiperidine has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating diseases such as multiple myeloma and rheumatoid arthritis
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-({Imidazo[1,2-b]pyridazin-6-yloxy}methyl)-1-methanesulfonylpiperidine involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the activity of transforming growth factor-β activated kinase (TAK1), which plays a crucial role in cell growth, differentiation, and apoptosis . The compound binds to the hinge region of the kinase, thereby blocking its enzymatic activity and downstream signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-b]pyridazine derivatives: These compounds share the imidazo[1,2-b]pyridazine core and exhibit similar biological activities.
Piperidine derivatives: Compounds containing the piperidine ring are known for their pharmacological properties.
Uniqueness
What sets 4-({Imidazo[1,2-b]pyridazin-6-yloxy}methyl)-1-methanesulfonylpiperidine apart is its combination of the imidazo[1,2-b]pyridazine core with a methanesulfonyl group and a piperidine ring. This unique structure contributes to its potent biological activity and specificity for certain molecular targets, making it a promising candidate for drug development .
Properties
Molecular Formula |
C13H18N4O3S |
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Molecular Weight |
310.37 g/mol |
IUPAC Name |
6-[(1-methylsulfonylpiperidin-4-yl)methoxy]imidazo[1,2-b]pyridazine |
InChI |
InChI=1S/C13H18N4O3S/c1-21(18,19)16-7-4-11(5-8-16)10-20-13-3-2-12-14-6-9-17(12)15-13/h2-3,6,9,11H,4-5,7-8,10H2,1H3 |
InChI Key |
NHXCPKJOFIFVJW-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)N1CCC(CC1)COC2=NN3C=CN=C3C=C2 |
Origin of Product |
United States |
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